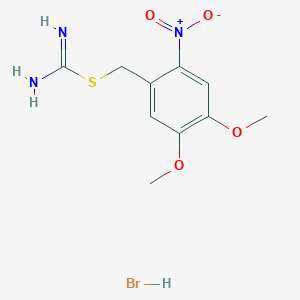

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide

Übersicht

Beschreibung

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: is a chemical compound with the molecular formula O2NC6H2(OCH3)2CH2SC(=NH)NH2 · HBr and a molecular weight of 352.20 g/mol . . This compound is typically available as a yellow powder with a tan-green cast .

Vorbereitungsmethoden

The synthesis of S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide involves the reaction of 4,5-Dimethoxy-2-nitrobenzyl bromide with thiourea . The reaction is typically carried out in a suitable solvent such as methanol under controlled temperature conditions . The product is then purified through recrystallization or other suitable purification techniques to achieve a purity of ≥97% .

Analyse Chemischer Reaktionen

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

Reduction Reactions: The nitro group in the compound can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide serves as a versatile reagent in organic synthesis. Its use is primarily noted in the preparation of caged compounds, which are crucial in controlled drug delivery and biochemical studies.

Caged Compounds

- Caged Vanilloids : The compound can be utilized to synthesize N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms caged vanilloid structures. These structures are essential for studying receptor activation in a controlled manner .

- Caged Aldehydes : It is also involved in the synthesis of 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, which acts as a caged derivative for various chemical reactions and biological assays .

Intermediate Synthesis

The compound plays a role as an intermediate in synthesizing other biologically active molecules:

- Photosensitive Polyimides : It is used in the synthesis of photosensitive polyimides (PI-DMNB), which have applications in electronics and photolithography .

- Nucleobase Derivatives : The compound aids in the formation of phosphoramidites bearing 4-hydroxy-2-mercaptobenzimidazole nucleobases, which are relevant for nucleic acid chemistry .

Photochemistry Applications

The photochemical properties of this compound make it an excellent candidate for studies involving light-induced reactions.

Photolysis Studies

Research has shown that the 4,5-dimethoxy-2-nitrobenzyl moiety can be effectively used as a caging group that releases active compounds upon exposure to light. This property is exploited in various biochemical applications where precise control over timing and location of compound activation is required .

Biological Research Applications

The biological implications of this compound extend to its potential therapeutic uses.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, the synthesis of novel quinoxaline derivatives from this isothiouronium intermediate has shown promising antimicrobial activity against various pathogens .

Cancer Research

Research highlights the potential use of this compound in cancer therapy. Its derivatives have been studied for their cytotoxic effects on tumor cells, indicating that modifications to the structure can enhance biological activity against cancer cells .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context . The nitrobenzyl group can undergo photolysis, releasing active intermediates that interact with biological molecules . The pathways involved include redox reactions and covalent modifications of target proteins .

Vergleich Mit ähnlichen Verbindungen

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: can be compared with similar compounds such as:

4,5-Dimethoxy-2-nitrobenzyl bromide: This compound is a precursor in the synthesis of the isothiouronium derivative.

2-(4,5-Dimethoxy-2-nitrobenzyl)-2-thiopseudourea hydrobromide: Another name for the same compound.

N-(4,5-Dimethoxy-2-nitrobenzyl)vanillylamine: A related compound used in similar applications.

The uniqueness of This compound lies in its specific functional groups and their reactivity, making it a valuable reagent in various scientific and industrial applications .

Biologische Aktivität

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS No. 155614-05-4) is a synthetic compound derived from the isothiourea family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃BrN₂O₄S

- Molecular Weight : 276.08 g/mol

- Structure : The compound features a dimethoxy-substituted nitrobenzyl moiety linked to an isothiouronium group, which contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Research indicates that derivatives of 4,5-dimethoxy-2-nitrobenzyl compounds exhibit significant antioxidant properties. For instance, certain derivatives have shown the ability to scavenge free radicals effectively, outperforming standard antioxidants like ascorbic acid in assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay .

- Cholinesterase Inhibition : Some studies have reported that compounds related to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Cytotoxicity in Cancer Cells : Preliminary investigations into the cytotoxic effects of related compounds have demonstrated their potential in inducing apoptosis in various cancer cell lines. These compounds selectively target tumor cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .

Table 1: Biological Activities of this compound Derivatives

Case Studies

- Antioxidant Potential : In a study evaluating various derivatives of 4,5-dimethoxy-2-nitrobenzyl compounds, several showed potent antioxidant capabilities in both lipid and aqueous environments. The most effective derivatives were comparable to established antioxidants like trolox and resveratrol .

- Cholinergic Enhancement : Another study focused on the cholinesterase inhibitory properties of these compounds found that while most had limited activity (<10% inhibition), specific derivatives demonstrated promising results that warrant further investigation for potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Cytotoxicity : A series of tests on human prostate cancer cells (DU145) indicated that certain derivatives could induce significant apoptotic cell death at nanomolar concentrations while exhibiting low toxicity towards normal human cells. This suggests a selective targeting mechanism that could be exploited in cancer therapy .

Eigenschaften

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S.BrH/c1-16-8-3-6(5-18-10(11)12)7(13(14)15)4-9(8)17-2;/h3-4H,5H2,1-2H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPMIGKYIVTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CSC(=N)N)[N+](=O)[O-])OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583678 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155614-05-4 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(4,5-Dimethoxy-2-nitrobenzyl)-isothiouronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.